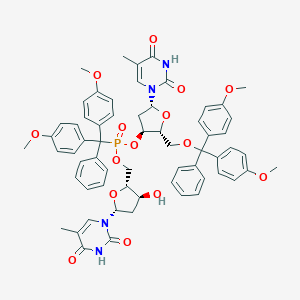
Acetaminophen cysteinylglycine
Vue d'ensemble
Description
Acetaminophen cysteinylglycine: is a conjugate formed from acetaminophen (also known as paracetamol) and the tripeptide cysteinylglycine. Acetaminophen is a widely used analgesic and antipyretic agent, while cysteinylglycine is a dipeptide composed of cysteine and glycine. This compound is of interest due to its potential role in the metabolism and detoxification of acetaminophen, particularly in the context of drug-induced liver injury.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetaminophen cysteinylglycine typically involves the conjugation of acetaminophen with cysteinylglycine. This can be achieved through enzymatic or chemical methods. One common approach is to use glutathione S-transferase enzymes to catalyze the conjugation reaction. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic biological conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes or chemical synthesis methods. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Purification steps such as chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Acetaminophen cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can convert the compound back to its parent molecules.
Substitution: Nucleophilic substitution reactions can occur at the cysteine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like thiols or amines in aqueous or organic solvents.
Major Products Formed:
Oxidation: Reactive oxygen species and oxidized metabolites.
Reduction: Acetaminophen and cysteinylglycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Acetaminophen cysteinylglycine is used in studies related to drug metabolism and detoxification. It serves as a model compound to understand the conjugation and biotransformation processes of acetaminophen.
Biology: In biological research, this compound is studied for its role in cellular defense mechanisms against oxidative stress. It is also used to investigate the pathways involved in acetaminophen-induced hepatotoxicity.
Medicine: The compound has potential therapeutic applications in mitigating acetaminophen toxicity. Research is ongoing to explore its use in combination therapies for liver protection.
Industry: In the pharmaceutical industry, this compound is used in the development of safer acetaminophen formulations and as a reference compound in analytical methods.
Mécanisme D'action
The mechanism of action of acetaminophen cysteinylglycine involves its role in detoxifying reactive metabolites of acetaminophen. The cysteinylglycine moiety acts as a nucleophile, conjugating with reactive intermediates to form less toxic compounds. This process helps in maintaining cellular redox balance and protecting liver cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Acetaminophen glutathione: Another conjugate involved in acetaminophen detoxification.
Acetaminophen cysteine: A simpler conjugate with similar detoxification properties.
N-acetylcysteine: Used as an antidote for acetaminophen overdose.
Uniqueness: Acetaminophen cysteinylglycine is unique due to its specific structure, which allows it to effectively conjugate with reactive metabolites and provide protection against oxidative stress. Its role in the detoxification pathway is crucial for mitigating acetaminophen-induced hepatotoxicity.
Propriétés
IUPAC Name |
2-[[(2R)-3-(4-acetamidophenyl)sulfanyl-2-aminopropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-8(17)16-9-2-4-10(5-3-9)21-7-11(14)13(20)15-6-12(18)19/h2-5,11H,6-7,14H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWSNHSHZVMAQS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151477 | |
| Record name | Acetaminophen cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116709-74-1 | |
| Record name | Acetaminophen cysteinylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116709741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaminophen cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)

